molecular formula C36H34Cl2N6O5 B154285 Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate CAS No. 89848-11-3

Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate

Cat. No.: B154285
CAS No.: 89848-11-3
M. Wt: 701.6 g/mol
InChI Key: DLGUZSCALGYPPM-IKYOIFQTSA-N
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Description

Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate is a useful research compound. Its molecular formula is C36H34Cl2N6O5 and its molecular weight is 701.6 g/mol. The purity is usually 95%.
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Biological Activity

Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate is a complex compound with significant biological activity, particularly in the context of antifungal properties. This article provides a detailed examination of its biological activities, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is C34H34Cl2N8O4C_{34}H_{34}Cl_{2}N_{8}O_{4} with a molecular weight of 689.59 g/mol. Its structure features a triazole ring and a dioxolane moiety, which are known to contribute to its biological effectiveness.

Chemical Data

PropertyValue
Molecular FormulaC34H34Cl2N8O4
Molecular Weight689.59 g/mol
CAS Number2818909-56-5
SMILESClC1=CC(Cl)=CC=C1[C@]2(...

Antifungal Activity

Recent studies have highlighted the potential of triazole derivatives as antifungal agents. The compound has been shown to inhibit the activity of cytochrome P450-dependent enzymes, specifically lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi . This inhibition leads to the accumulation of toxic sterols and ultimately results in fungal cell death.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the triazole and dioxolane structures can significantly enhance antifungal potency. For instance:

  • Triazole Moiety : The presence of the triazole ring is essential for antifungal activity, as it interacts with the enzyme's active site.
  • Dioxolane Ring : This component aids in increasing lipophilicity, enhancing membrane permeability and bioavailability.

Case Studies

  • In Vitro Efficacy : A study evaluated various triazole derivatives against Candida species and Aspergillus strains. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.06 to 2 μg/mL, indicating excellent antifungal activity compared to standard treatments .
  • Resistance Mechanisms : Research has shown that triazole compounds can overcome resistance mechanisms often seen in fungal pathogens. The compound's ability to target multiple pathways within the fungal cell enhances its effectiveness against resistant strains .

Comparative Analysis with Other Antifungals

To contextualize the efficacy of this compound, a comparison with other known antifungal agents is presented below:

CompoundMIC (μg/mL)Mechanism of Action
Phenyl N-carbamate0.06 - 2CYP51 inhibition
Itraconazole0.12 - 3CYP51 inhibition
Fluconazole0.25 - 8CYP51 inhibition
Posaconazole0.03 - 0.5CYP51 inhibition

Properties

IUPAC Name

phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34Cl2N6O5/c37-26-6-15-33(34(38)20-26)36(23-44-25-39-24-40-44)47-22-32(49-36)21-46-30-13-11-29(12-14-30)43-18-16-42(17-19-43)28-9-7-27(8-10-28)41-35(45)48-31-4-2-1-3-5-31/h1-15,20,24-25,32H,16-19,21-23H2,(H,41,45)/t32-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGUZSCALGYPPM-IKYOIFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34Cl2N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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